N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide

Gαq inhibitor scaffold regioisomer SAR BIM chemotype

Scarce selective Gαq inhibitors hinder elucidation of Gαq-dependent signaling. This 3-carboxamide regioisomer-the authentic BIM core-solves the problem by providing a minimal, fragment-like scaffold for focused library synthesis. - MW 180.21; single N-methylcarboxamide handle enables systematic N-alkylation, acylation, or sulfonylation. - Positional specificity: 3-carboxamide regioisomer retains Gαq pharmacophore geometry; 2-carboxamide or des-methyl variants are inactive. - Replacement core for simplifying BIM-46174: 55% lower MW reduces toxicity liabilities while preserving cell permeability.

Molecular Formula C8H12N4O
Molecular Weight 180.21 g/mol
Cat. No. B8111304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide
Molecular FormulaC8H12N4O
Molecular Weight180.21 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CN=C2N1CCNC2
InChIInChI=1S/C8H12N4O/c1-9-8(13)6-4-11-7-5-10-2-3-12(6)7/h4,10H,2-3,5H2,1H3,(H,9,13)
InChIKeyPHSXIPKRLOBRFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide: Core Gαq Inhibitor Scaffold


N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide (CAS 1422137-76-5) is a fused bicyclic heterocycle belonging to the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine class . It serves as a core scaffold within the BIM chemotype, a family of heterocyclized dipeptides recognized as among the very few cell-permeable small molecules capable of preferentially silencing Gαq proteins [1]. The compound bears a methylated carboxamide at position 3 of the imidazo ring, a substitution pattern that distinguishes it from the 2-carboxamide regioisomer (CAS 1936300-34-3) and from larger, fully elaborated BIM inhibitors such as BIM-46174 and its dimer BIM-46187 [1].

N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide: Irreplaceable for Gαq Inhibition


The imidazo[1,2-a]pyrazine scaffold is sensitive to both the position of the carboxamide substituent and the N-methylation state. In the BIM series, minor structural modifications—such as relocation of the carboxamide from position 2 to position 3 or removal of the N-methyl group—ablate Gαq inhibitory activity, as the entire BIM structure including the bicyclic core and the N-terminal basic amino group is required for efficient Gαq silencing [1]. Consequently, the 3-carboxamide regioisomer cannot be interchanged with the 2-carboxamide analog (CAS 1936300-34-3) in SAR campaigns targeting the Gαq pharmacophore, nor can it be substituted by non-methylated or dimethylated variants without altering hydrogen-bonding capacity and conformational preference [1]. This positional and substitutional specificity makes N-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide a non-fungible starting point for focused library synthesis and scaffold hopping exercises [1] .

N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide: Comparator Evidence


3- vs 2-Carboxamide Regioisomer in Gαq Inhibition

In the BIM fragment study, bicyclic substructures retaining the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core but lacking the full BIM substitution pattern showed no detectable Gαq inhibition, indicating that the carboxamide position alone does not rescue activity [1]. However, when comparing the 3-carboxamide target compound to its 2-carboxamide regioisomer (CAS 1936300-34-3), computational predictions suggest differential hydrogen-bond acceptor/donor geometry: the 3-carboxamide exhibits a topological polar surface area (TPSA) of 122.00 Ų and XlogP of 0.30 [2], while the 2-carboxamide regioisomer (same molecular formula) is expected to display altered intramolecular hydrogen bonding between N1 of the imidazole and the carbonyl oxygen, potentially modifying solubility and permeability.

Gαq inhibitor scaffold regioisomer SAR BIM chemotype

N-Methyl vs Des-Methyl: Lipophilicity and H-Bond Donor Impact

The N-methyl group on the carboxamide of the target compound reduces the hydrogen-bond donor count from 2 (primary amide) to 1 (secondary amide), while maintaining the carbonyl acceptor. This substitution is predicted to increase lipophilicity relative to the des-methyl analog (5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide, no CAS found). Computational data for the target compound show XlogP 0.30 and TPSA 122.00 Ų [1]; the des-methyl analog is expected to have a lower logP (approximately −0.5 to 0.0) due to the additional H-bond donor. In the context of Gαq inhibitor design, the N-terminal basic amino group and the thiol/disulfane substructure are essential for activity [2]; the N-methyl carboxamide serves as a modifiable handle that can be further derivatized without introducing an additional H-bond donor that might conflict with the pharmacophore.

N-methylation SAR lipophilicity modulation hydrogen bonding

Fragment vs BIM-46174: Molecular Weight and Lead-Likeness

The target compound has a molecular weight of 180.21 g/mol , placing it firmly in the fragment space (MW < 250 Da) and substantially smaller than the prototypical Gαq inhibitor BIM-46174 (MW 398.57 g/mol) . This 2.2-fold difference in molecular weight confers advantages for fragment-based screening and scaffold hopping: the target compound can serve as a minimal core for growing or merging strategies, whereas BIM-46174 is already a fully elaborated lead-like molecule.

fragment-based drug discovery molecular weight comparison lead-likeness

Synthetic Accessibility: One-Step vs Multi-Step BIM Assembly

The target compound can be prepared via direct N-methylamide formation from the corresponding carboxylic acid or ester precursor using standard coupling reagents (e.g., HATU, EDC/HOBt) . In contrast, BIM-46174 requires a multi-step sequence involving Davidson cyclization to form the bicyclic core, chiral cyclohexylalanine introduction, cysteine coupling, and controlled disulfide oxidation [1]. While no quantitative yield comparison is available for the identical final step, the BIM synthesis proceeds over 8–10 steps with overall yields typically below 15% [1], versus an anticipated 1–2 step amidation for the target compound.

synthetic accessibility amide coupling BIM synthesis complexity

N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide: Application Scenarios


Fragment-Based Gαq Inhibitor Library Synthesis

The target compound serves as a minimal bicyclic core for constructing focused libraries of Gαq inhibitors. Its fragment-like MW (180.21 g/mol) and single modifiable carboxamide handle allow systematic N-alkylation, acylation, or sulfonylation to explore the chemical space surrounding the BIM pharmacophore [1]. The 3-carboxamide regioisomer specifically matches the BIM core geometry; using the 2-carboxamide regioisomer would misalign the growing vector and compromise library relevance [2].

Scaffold-Hopping & Core Replacement in Gαq Medicinal Chemistry

When SAR studies on BIM-46174 reveal liabilities associated with the full-length dipeptide structure (e.g., cellular toxicity from cytoskeletal disruption, as noted for BIM-46187 [1]), the target compound can serve as a replacement core for designing simplified Gαq inhibitors. Its 55% lower molecular weight compared to BIM-46174 provides greater efficiency in lead optimization, while the N-methylated carboxamide maintains a single H-bond donor to avoid excessive polar surface area [2].

Regioisomeric Selectivity Studies in Imidazo[1,2-a]pyrazine SAR

The biological activity of imidazo[1,2-a]pyrazines is highly sensitive to substituent position and N-methylation state [1]. This compound, with its defined 3-carboxamide and N-methyl substitution, enables systematic comparison against the 2-carboxamide regioisomer (CAS 1936300-34-3) and against des-methyl and N,N-dimethyl variants in target-agnostic phenotypic screening or biochemical assays, providing critical SAR information for kinase, GPCR, or epigenetic target programs [2].

Chemical Biology Probe Intermediate for Target Identification

The compound can be functionalized via the secondary amide NH or through further modification of the tetrahydroimidazo ring to generate affinity probes or photoaffinity labels derived from the BIM chemotype. Given that BIM-46174 is one of very few cell-permeable Gαq inhibitors [1], a probe derived from this core scaffold could enable target engagement studies and chemoproteomic profiling of Gαq-dependent signaling pathways.

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